molecular formula C7H8N2O B1625450 5-Methylpyridine-2-carboxamide CAS No. 20970-77-8

5-Methylpyridine-2-carboxamide

Cat. No. B1625450
CAS RN: 20970-77-8
M. Wt: 136.15 g/mol
InChI Key: VFNBCOKXIDBFOC-UHFFFAOYSA-N
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Description

5-Methylpyridine-2-carboxamide is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxamides . It’s a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of 5-Methylpyridine-2-carboxamide and its derivatives often involves condensation reactions . For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized via condensation reaction and investigated for their inhibitory action .


Molecular Structure Analysis

The molecular structure of 5-Methylpyridine-2-carboxamide can be analyzed using various spectroscopic techniques. Fourier transform infrared, Fourier transform Raman, and UV–visible spectra can be recorded to determine structure parameters in the ground state . Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters .


Chemical Reactions Analysis

The chemical reactions involving 5-Methylpyridine-2-carboxamide can be studied using various techniques. For instance, an online Raman analysis technique was used to study the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester via a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester as the raw material .

Scientific Research Applications

AICAr and AMPK Activation

A review by Visnjic et al. (2021) discusses 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a commonly used pharmacological modulator of AMPK activity, highlighting its AMPK-dependent and independent effects. This encompasses metabolism, hypoxia, exercise, nucleotide synthesis, and cancer implications, noting the importance of interpreting AICAr-based studies with caution due to potential AMPK-independent effects (Visnjic et al., 2021).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Cantekin et al. (2012) review the role of benzene-1,3,5-tricarboxamides (BTAs) in supramolecular chemistry, emphasizing their utility in nanotechnology, polymer processing, and biomedical applications. BTAs exhibit self-assembly into one-dimensional structures stabilized by H-bonding, showcasing the versatile applications of such compounds in scientific research (Cantekin et al., 2012).

DNA Methyltransferase Inhibitors

Goffin and Eisenhauer (2002) provide an overview of DNA methyltransferase inhibitors, including 5-azacytidine and 5-aza-2'-deoxycytidine, which are used to treat malignancies by inhibiting hypermethylation and restoring suppressor gene expression. This review outlines the progression from in vitro and in vivo models to clinical trials, highlighting the potential and limitations of these agents in cancer treatment (Goffin & Eisenhauer, 2002).

Carvacrol's Antimicrobial and Anti-biofilm Properties

Marchese et al. (2018) discuss carvacrol, a natural compound with significant antimicrobial and anti-biofilm activities against a broad range of bacteria and fungi. This review highlights the mechanisms, synergies with antibiotics, and potential for bio-inspired anti-infective materials, demonstrating the compound's relevance in addressing biofilm-associated infections (Marchese et al., 2018).

Fluorinated Pyrimidines in Cancer Treatment

Gmeiner (2020) reviews the contribution of fluorine chemistry to the use of fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), in cancer treatment. The review covers synthesis methods, including isotopic labeling for studying metabolism and biodistribution, and recent insights into their mechanism of action, emphasizing the evolving understanding and potential for precision medicine (Gmeiner, 2020).

Future Directions

Future research could focus on the development of new 5-Methylpyridine-2-carboxamide derivatives with enhanced biological activities. For instance, a series of pyridine carboxamide and carbothioamide derivatives showed significant activity against urease . Further studies could also explore the potential of 5-Methylpyridine-2-carboxamide and its derivatives in the treatment of various diseases .

properties

IUPAC Name

5-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNBCOKXIDBFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494271
Record name 5-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyridine-2-carboxamide

CAS RN

20970-77-8
Record name 5-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Popova, MJGW Ladds, L Johansson… - Journal of Medicinal …, 2020 - ACS Publications
Human dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine synthesis pathway, is a target for the treatment of rheumatoid arthritis and multiple sclerosis and …
Number of citations: 13 pubs.acs.org
Z Xu, Y Hu, L Wang, M Sun, P Li - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
A combined cobalt and photoredox catalysis system to realize the C8–H alkoxylation of 1-naphthylamine derivatives with alcohols was developed. Using commercially available alkyl …
Number of citations: 3 pubs.rsc.org

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